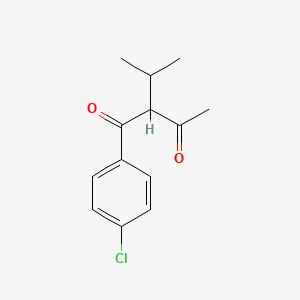

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione, also known as 4-chlorobenzophenone or 4-chlorobenzoylacetone, is an organic compound that is widely used as a reagent in the synthesis of organic compounds. It has a wide range of applications in the field of science and technology, such as in the synthesis of drugs and other compounds, and in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

1. Protection of β-Cells in Type 1 Diabetes The compound has been studied for its potential to protect β-cells from cytokine-induced dysfunction and death, which is a major pathogenic mechanism in type 1 diabetes (T1D). It has been shown that I-BET, a BET protein inhibitor, can protect β-cells from cytokine-induced dysfunction and death .

Inhibition of NF-kB Signaling

The compound has been found to inhibit cytokine-induced NF-kB signaling, which is a key pathway involved in inflammation and immune response .

Enhancement of FOXO1-Mediated Anti-Oxidant Response

The compound has been shown to enhance the FOXO1-mediated anti-oxidant response in β-cells, which could potentially help protect these cells from oxidative stress .

Drug Development

In drug development, researchers have utilized 1-(4-Chlorophenyl)-1H-pyrrole to explore the binding affinity between drugs and their target proteins .

Biochemistry

The compound has found applications in biochemistry, facilitating the study of enzyme and protein structure and functionality .

Nonlinear Optics

The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability are found to be many-fold higher than that of urea .

Mecanismo De Acción

Target of Action

The compound “1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione” is structurally similar to Pyraclostrobin , a member of the strobilurin group of fungicides . Strobilurins act by inhibiting mitochondrial respiration in fungi . Therefore, it’s plausible that the primary targets of this compound could be similar to those of Pyraclostrobin, which are the components of the mitochondrial respiratory chain in fungi .

Mode of Action

The mode of action of this compound could be similar to that of Pyraclostrobin. Pyraclostrobin works by disrupting the production of adenosine triphosphate (ATP) in fungi . Specifically, it inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption severely affects important cellular biochemical processes, leading to the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain, which is crucial for ATP production . By inhibiting this pathway, the compound disrupts the energy production in the fungal cell, leading to cell death .

Pharmacokinetics

Based on its structural similarity to pyraclostrobin, it might exhibit similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is the disruption of energy production in the fungal cell, leading to cell death . This makes it potentially useful as a fungicide.

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment might affect its solubility and therefore its bioavailability Additionally, temperature and humidity could impact its stability and efficacy

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-propan-2-ylbutane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-8(2)12(9(3)15)13(16)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRPNUKUZNHGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C)C(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2803696.png)

![3-(2-fluorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2803705.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803707.png)

![4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2803710.png)

![methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2803711.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803718.png)